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Compound of Interest

Compound Name: 3-Methyl-4-heptanol

Cat. No.: B155022

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methyl-4-heptanol (CAS No: 1838-73-9), a secondary alcohol with the molecular formula
CsH1s80.[1][2] The information presented herein, including Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and
development activities where this compound is of interest.
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Caption: Molecular structure of 3-Methyl-4-heptanol.

Spectroscopic Data
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The following sections present the key spectroscopic data for 3-Methyl-4-heptanol in a
tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
proton (*H) and carbon-13 (*3C) NMR data provide detailed information about the chemical
environment of each atom in 3-Methyl-4-heptanol.

IH NMR Spectral Data

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.4-3.6 m 1H H-4 (CH-OH)
~2.2 s (broad) 1H OH
~1.2-16 m 7H H-2, H-3, H-5, H-6
~0.9 m 9H H-1, H-7, 3-CHs

Note: Predicted chemical shifts and multiplicities are based on the structure and typical values
for similar aliphatic alcohols. The broadness of the OH signal and its variable chemical shift are
due to hydrogen bonding and exchange.

13C NMR Spectral Data

Chemical Shift (0, ppm) Carbon Assignment
~75 C-4 (CH-OH)

~40 C-3

~35 C-5

~29 C-2

~23 C-6

~14 C-1, C-7, 3-CHs
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Note: Predicted chemical shifts are based on typical values for secondary alcohols. The carbon
attached to the hydroxyl group (C-4) is the most downfield among the sp3 carbons.[3][4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 3-Methyl-4-heptanol is characterized by the presence of a hydroxyl group and
alkyl chains. The spectrum for 3-Methyl-4-heptanol is available from sources such as the
NIST WebBook.[6][7]

Key IR Absorption Bands

Wavenumber ] . . .
Intensity Vibration Functional Group

(cm™)

~3350 Strong, Broad O-H stretch Alcohol

2958, 2928, 2872 Strong C-H stretch Alkane

1465 Medium C-H bend Alkane

1378 Medium C-H bend Alkane

~1110 Strong C-O stretch Secondary Alcohol

Note: The broadness of the O-H stretching band is indicative of hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The electron ionization (EI) mass spectrum of 3-Methyl-4-heptanol shows
several characteristic fragments. The molecular ion peak (M*) at m/z 130 may be weak or
absent, which is common for alcohols.[1][8]

Major Mass Fragments
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miz Relative Intensity (%) Proposed Fragment lon

112 Low [M - H20]*

101 Moderate [M - CzHs]*

87 High [M - CsH7]*

23 High [CH(OH)CH2CH2CHs]* or
[CH(CH3)CH(OH)*

59 Moderate [CH(OH)CH2CHs]*

45 High [CH20H]*

Note: Fragmentation in alcohols is often driven by cleavage alpha to the hydroxyl group and

dehydration.[8]

Fragmentation Pathways
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Caption: Major fragmentation pathways of 3-Methyl-4-heptanol in Mass Spectrometry.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented. Specific instrument parameters may vary.

NMR Spectroscopy
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e Sample Preparation: A small amount of neat 3-Methyl-4-heptanol (typically 5-25 mg) is
dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in
a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal
standard (& 0.00 ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for 1H) is used.
o Data Acquisition:

o H NMR: A standard one-pulse sequence is used. Key parameters include a 30-45 degree
pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to
achieve a good signal-to-noise ratio.

o 13C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with
singlets for each unique carbon. A longer relaxation delay and a larger number of scans
are generally required compared to *H NMR due to the lower natural abundance of 13C
and its longer relaxation times.[9][10][11]

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample like 3-Methyl-4-heptanol, the easiest method is to
place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin
film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a
drop of the sample is placed directly on the ATR crystal.[12][13]

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[12][13]

o Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded
first. Then, the sample spectrum is recorded. The instrument software automatically ratios
the sample spectrum to the background spectrum to produce the final absorbance or
transmittance spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-
noise ratio. The data is typically collected over the range of 4000 to 400 cm~1.[13]

Mass Spectrometry (MS)

e Sample Introduction: For a volatile liquid like 3-Methyl-4-heptanol, Gas Chromatography-
Mass Spectrometry (GC-MS) is a common method. A dilute solution of the sample in a
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volatile solvent (e.g., dichloromethane or hexane) is injected into the gas chromatograph.[14]
The GC separates the components of the sample before they enter the mass spectrometer.

 Instrumentation: A GC-MS system equipped with an electron ionization (EI) source is
typically used.

o Data Acquisition: As the sample elutes from the GC column, it enters the ion source of the
mass spectrometer. In El, molecules are bombarded with high-energy electrons (typically 70
eV), causing ionization and fragmentation. The resulting ions are then separated by their
mass-to-charge ratio (m/z) by the mass analyzer and detected. The mass spectrum is a plot
of ion abundance versus m/z.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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